{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Description
This compound is a coumarin derivative characterized by:
- A 3-chlorobenzyloxy group at the 7-position of the chromen-2-one core.
- A methyl group at the 4-position.
- An acetic acid substituent at the 3-position.
Properties
IUPAC Name |
2-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOQAKPMGVVGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the 3-Chlorobenzyl Group: The chromen-2-one intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-chlorobenzyl group.
Acetylation: The final step involves the acetylation of the chromen-2-one derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities, including drug development for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Key Positions
Position 7 (Oxygen-Linked Substituent)
- Target Compound : 3-Chlorobenzyloxy group.
- Analog 2 : Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (CAS 858760-91-5)
Position 4 (Methyl Group)
- Target Compound : Methyl group.
- Analog 3: 7-[(3-Chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one (CAS 911290-21-6) Substituent: Chloromethyl group. Impact: Increased molecular weight (335.18 g/mol vs.
Position 3 (Acetic Acid vs. Ester Derivatives)
Physicochemical Properties
Key Research Findings
Substituent Effects on Bioactivity: Chlorine at the benzyl position (target compound) improves hydrophobic interactions with target proteins compared to non-halogenated analogs . Fluorine substitution (Analog 2) reduces off-target interactions due to its smaller size and higher electronegativity .
Synthetic Challenges :
- The acetic acid group in the target compound requires precise hydrolysis conditions to avoid impurities, as seen in related coumarin syntheses .
Biological Activity
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has attracted significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a chromenone core and a 3-chlorobenzyl ether, contribute to its diverse biological effects.
The molecular formula of this compound is C20H17ClO5, with a molecular weight of approximately 372.8 g/mol. The compound's structure allows for various interactions with biological targets, which can modulate cellular functions and lead to therapeutic effects.
The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic benefits.
- Receptor Binding : It may interact with specific receptors on cell surfaces, modulating cellular responses.
- Signal Transduction Pathways : The compound could influence various signaling pathways that affect gene expression and cellular functions.
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting enzyme activity critical for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, exhibiting cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation. For example, derivatives of coumarin have been reported to interact with cellular targets such as topoisomerases and kinases, leading to altered cell cycle progression and enhanced cancer cell death .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus .
Study 2: Anticancer Effects
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induces apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase-dependent apoptosis |
| MCF7 | 15 | Cell cycle arrest |
These findings suggest that the compound may serve as a potential lead for developing novel anticancer agents .
Q & A
Q. Q1. What are the recommended synthetic routes for {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid, and how do reaction conditions influence yield?
A1: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the chromen-2-one core via condensation of substituted phenols (e.g., 7-hydroxy-4-methylcoumarin) with activated esters or ketones under basic conditions (e.g., NaOEt or K₂CO₃ in DMF).
- Step 2: Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 7-position.
- Step 3: Acetic acid moiety incorporation through alkylation or ester hydrolysis .
Critical Factors: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency.
- Temperature: Reflux conditions (~100–120°C) are optimal for cyclization steps .
Q. Q2. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
A2: A combination of spectroscopic and crystallographic methods is essential:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., coupling constants for aromatic protons, integration ratios for methyl/chlorobenzyl groups).
- X-Ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 375.06 for C₁₉H₁₆ClO₅).
Common Pitfalls: - Impurities from incomplete benzylation may require column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. Q3. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for chromenone derivatives?
A3: Discrepancies often arise from assay conditions or substituent effects. Methodological solutions include:
- Dose-Response Profiling: Test across a wide concentration range (nM–μM) to identify biphasic effects.
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., replacing 3-chlorobenzyl with 4-fluorophenyl) to isolate key functional groups .
- Mechanistic Assays: Use flow cytometry (apoptosis) or β-galactosidase assays (senescence) to differentiate modes of action .
Example: The 3-chlorobenzyl group enhances membrane permeability, but bulky substituents may reduce target binding .
Q. Q4. How can computational methods optimize experimental design for this compound’s bioactivity studies?
A4: Integrate molecular modeling with empirical
- Docking Simulations: Use AutoDock Vina to predict binding affinities for targets like COX-2 or topoisomerase II. Validate with mutagenesis studies .
- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration).
- QSAR Models: Train on chromenone datasets to prioritize synthetic targets (e.g., electron-withdrawing groups at C-7 enhance stability) .
Q. Q5. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
A5: Common issues include:
- Disorder in the Chlorobenzyl Group: Apply SHELXL restraints (e.g., SIMU/ISOR) to model thermal motion .
- Twinned Crystals: Use PLATON’s TWINABS for data integration.
- Poor Diffraction: Optimize crystallization conditions (e.g., slow evaporation in MeOH/CHCl₃) .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
